molecular formula C17H15F3N4O B10994734 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3-(trifluoromethyl)phenyl)butanamide

4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3-(trifluoromethyl)phenyl)butanamide

Cat. No.: B10994734
M. Wt: 348.32 g/mol
InChI Key: BYABDQULEPJDHG-UHFFFAOYSA-N
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Description

4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3-(trifluoromethyl)phenyl)butanamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a triazolopyridine moiety and a trifluoromethylphenyl group, which contribute to its distinct chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3-(trifluoromethyl)phenyl)butanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3-(trifluoromethyl)phenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoromethylphenyl group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities and applications.

Scientific Research Applications

4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3-(trifluoromethyl)phenyl)butanamide has been explored for its applications in several scientific domains:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with various biological targets.

    Medicine: Studied for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Employed in the development of new materials with specific electronic and photophysical properties.

Mechanism of Action

The mechanism by which 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3-(trifluoromethyl)phenyl)butanamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The triazolopyridine moiety can bind to active sites of enzymes, inhibiting their activity, while the trifluoromethylphenyl group enhances the compound’s lipophilicity and membrane permeability, facilitating its cellular uptake.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3-(trifluoromethyl)phenyl)butanamide is unique due to its combination of a triazolopyridine core with a trifluoromethylphenyl group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research and industrial applications.

Properties

Molecular Formula

C17H15F3N4O

Molecular Weight

348.32 g/mol

IUPAC Name

4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-[3-(trifluoromethyl)phenyl]butanamide

InChI

InChI=1S/C17H15F3N4O/c18-17(19,20)12-5-3-6-13(11-12)21-16(25)9-4-8-15-23-22-14-7-1-2-10-24(14)15/h1-3,5-7,10-11H,4,8-9H2,(H,21,25)

InChI Key

BYABDQULEPJDHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CCCC(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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